Cas no 1806799-05-2 (5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde)

5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde
-
- Inchi: 1S/C8H8F2N2O2/c1-14-7-4(11)2-12-5(3-13)6(7)8(9)10/h2-3,8H,11H2,1H3
- InChI Key: ZVMUDKYDVWEAGT-UHFFFAOYSA-N
- SMILES: FC(C1C(C=O)=NC=C(C=1OC)N)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 204
- XLogP3: 0.6
- Topological Polar Surface Area: 65.2
5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029065794-1g |
5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde |
1806799-05-2 | 97% | 1g |
$1,475.10 | 2022-03-31 |
5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde Related Literature
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
Additional information on 5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde
Introduction to 5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde (CAS No. 1806799-05-2)
5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde, identified by the CAS number 1806799-05-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine class of heterocyclic aromatic molecules, which are widely recognized for their diverse biological activities and utility in drug development. The unique structural features of this molecule, including its amino, methoxy, and difluoromethyl substituents, contribute to its potential as a key intermediate in the synthesis of various pharmacologically active agents.
The pyridine core is a fundamental scaffold in medicinal chemistry, frequently incorporated into drugs due to its ability to interact with biological targets such as enzymes and receptors. The presence of a carboxaldehyde functional group at the 2-position of the pyridine ring enhances its reactivity, making it a valuable building block for further chemical modifications. Additionally, the amino group at the 5-position and the difluoromethyl group at the 3-position introduce additional electronic and steric properties that can influence the compound's biological efficacy and pharmacokinetic behavior.
Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing compounds like 5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde. These methodologies often leverage modern catalytic systems and green chemistry principles to minimize waste and improve yields. Such innovations are crucial for ensuring the sustainable production of high-value intermediates used in pharmaceutical manufacturing.
In the realm of drug discovery, this compound has been explored for its potential applications in treating various therapeutic areas. For instance, pyridine derivatives have shown promise in oncology, neurology, and anti-inflammatory drug development. The specific arrangement of substituents in 5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde may confer unique interactions with biological targets, making it a candidate for designing novel therapeutic agents.
One particularly intriguing aspect of this molecule is its utility as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By modifying the structure of 5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde, researchers can generate derivatives with enhanced binding affinity and selectivity towards specific kinases. This approach has led to several promising candidates entering preclinical development pipelines.
The incorporation of a difluoromethyl group is particularly noteworthy, as this moiety is known to improve metabolic stability and binding affinity in small molecule drugs. Studies have demonstrated that fluorinated compounds often exhibit better pharmacokinetic profiles compared to their non-fluorinated counterparts. The presence of two fluorine atoms in 5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde further enhances these properties, making it an attractive scaffold for medicinal chemists.
Another area where this compound shows promise is in the development of antiviral agents. The structural features of pyridine derivatives can be exploited to design molecules that inhibit viral replication by targeting essential viral enzymes or proteins. Preliminary studies suggest that derivatives of 5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde may exhibit inhibitory activity against certain RNA viruses, offering a potential lead for developing novel antiviral therapies.
The synthesis of 5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde typically involves multi-step organic transformations, starting from commercially available precursors. Key steps often include functional group interconversions such as formylation, halogenation, and nucleophilic substitution reactions. The use of advanced synthetic techniques like transition metal catalysis has streamlined these processes, allowing for higher yields and purities.
In conclusion, 5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde (CAS No. 1806799-05-2) represents a significant advancement in pharmaceutical chemistry due to its versatile structural framework and potential therapeutic applications. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in drug discovery efforts aimed at addressing unmet medical needs across various disease areas.
1806799-05-2 (5-Amino-3-(difluoromethyl)-4-methoxypyridine-2-carboxaldehyde) Related Products
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 57707-64-9(2-azidoacetonitrile)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)



